![molecular formula C5H7N3S B2717541 5-Methyl-1H-pyrazole-3-carbothioamide CAS No. 106701-91-1](/img/structure/B2717541.png)
5-Methyl-1H-pyrazole-3-carbothioamide
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Description
5-Methyl-1H-pyrazole-3-carbothioamide is a chemical compound with the molecular formula C5H7N3S . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-Methyl-1H-pyrazole-3-carbothioamide, can be achieved through various methods. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another approach involves the condensation of 1,3-diketones with hydrazine . A specific synthesis method for a similar compound, 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides, involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-pyrazole-3-carbothioamide consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H7N3S/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) .Chemical Reactions Analysis
Pyrazole derivatives, including 5-Methyl-1H-pyrazole-3-carbothioamide, can undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also react with a series of carboxylic acids in the presence of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF .Physical And Chemical Properties Analysis
5-Methyl-1H-pyrazole-3-carbothioamide is a powder in physical form . It has a molecular weight of 141.2 .Scientific Research Applications
Anticancer Activities
Recent studies have highlighted the potential of pyrazole-1-carbothioamide derivatives in anticancer therapy. Radwan et al. (2019) synthesized pyrazole-1-carbothioamide nucleosides that showed significant antiproliferative activity against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The molecular docking study further illustrated these compounds' ability to inhibit thymidylate synthase, comparing favorably with known chemotherapy drugs like Raltitrexed (Radwan, Khalid, Amer, & Alotaibi, 2019).
Corrosion Inhibition
The corrosion inhibition properties of pyrazole carbothioamide heterocycles have been demonstrated in studies focusing on the protection of mild steel in acid mediums. Boudjellal et al. (2020) synthesized a heterocyclic compound showing strong adsorption on the steel surface, acting as a mixed-type inhibitor. The study underscores the compound's utility in corrosion protection through chemisorption and physisorption (Boudjellal, Ouici, Guendouzi, Benali, & Sehmi, 2020).
Bactericidal Activities
Novel pyrazole-1-carbothioamide derivatives have shown efficacy in combating bacterial infections. Xin-hua et al. (2007) synthesized derivatives displaying bactericidal activity against E. coli and P. vulgaris, suggesting their potential in developing new antibacterial agents (Xin-hua, Shifan, & Song, 2007).
Antifungal and Antimicrobial Activities
Pyrazole-1-carbothioamide compounds have also been evaluated for their antifungal and antimicrobial properties. Gupta and Gupta (2016) synthesized 4-chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide, showing good to moderate activity against fungal pathogens like Aspergillus niger and Candida albicans (Gupta & Gupta, 2016).
Molecular Docking and Spectroscopic Studies
Molecular spectroscopic studies on pyrazole derivatives, such as those conducted by Sivakumar et al. (2020), offer insights into the molecular interactions responsible for the stabilization of these compounds. These studies facilitate the understanding of their potential biological activities and the development of new therapeutic agents (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).
properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWCGGNFIYQGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrazole-3-carbothioamide |
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